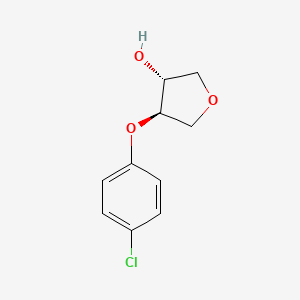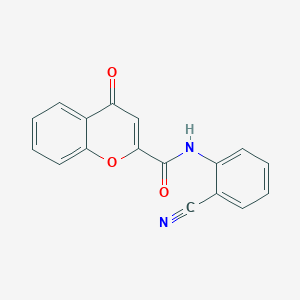![molecular formula C18H14ClN3O3 B2414562 1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-87-2](/img/structure/B2414562.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrazinone compounds and has been found to possess numerous biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has shown that derivatives of pyrazinone, including compounds with similar structural motifs to 1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one, have been synthesized and evaluated for their antimicrobial properties. For example, a series of new pyrazoline and pyrazole derivatives were synthesized from α,β-unsaturated ketones, exhibiting significant antimicrobial activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Structural Elucidation and Analysis
The structural characterization of novel pyrazole derivatives has been a significant area of interest. For instance, a novel pyrazole derivative, synthesized from specific ketones and hydrazine derivatives, was fully characterized using various spectroscopic techniques and single-crystal X-ray diffraction. This derivative demonstrated the versatility of pyrazinone frameworks in synthesizing compounds with potential biological applications, emphasizing the importance of structural elucidation in understanding compound properties (Naveen et al., 2018).
Antimicrobial and Antifungal Activities
Further exploration into the antimicrobial and antifungal activities of pyrazinone derivatives revealed that these compounds exhibit a broad spectrum of biological effects. A study on the preparation of pyrazoline derivatives and their evaluation against various fungal strains highlighted the significant antifungal activity, indicating the potential of these compounds in treating fungal infections (Ozdemir et al., 2010).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-4-2-1-3-12(14)10-21-17-18(23)22(8-7-20-17)13-5-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJDQCMULTZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)
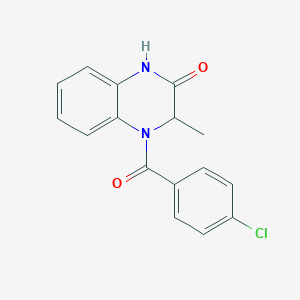
![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
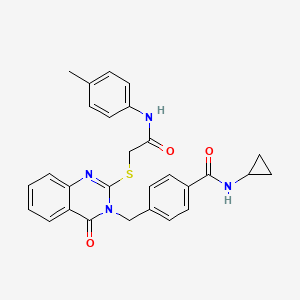
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)
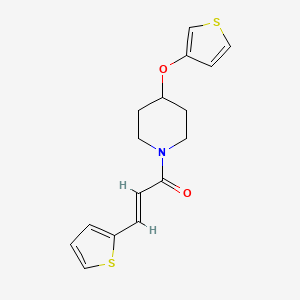
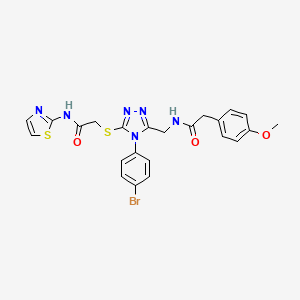
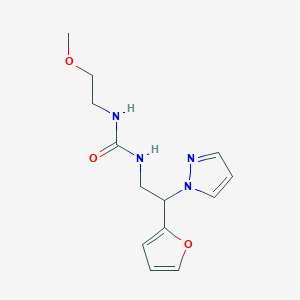
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
